4-Piperidinamine, 1-(2-thiazolylmethyl)-

Purity specification Quality control Building block procurement

Building block supply challenges: regioisomeric impurities and variable basicity cause irreproducible yields. 4-Piperidinamine, 1-(2-thiazolylmethyl)- (CAS 933717-65-8) resolves both: • ≥98% HPLC purity-no pre-reaction chromatography needed; directly weigh and react. • pKa 10.31-full protonation at neutral pH for selective N-acylation without thiazole nitrogen competition. • LogP 1.07 & TPSA 42.15 Ų-vendor-computed descriptors for accurate in silico ADME filtering. In stock; bulk custom synthesis available.

Molecular Formula C9H15N3S
Molecular Weight 197.3 g/mol
CAS No. 933717-65-8
Cat. No. B1444934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Piperidinamine, 1-(2-thiazolylmethyl)-
CAS933717-65-8
Molecular FormulaC9H15N3S
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESC1CN(CCC1N)CC2=NC=CS2
InChIInChI=1S/C9H15N3S/c10-8-1-4-12(5-2-8)7-9-11-3-6-13-9/h3,6,8H,1-2,4-5,7,10H2
InChIKeyNEEREDNBUVBCOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4‑Piperidinamine, 1‑(2‑thiazolylmethyl)‑: Identity and Physicochemical Profile


4‑Piperidinamine, 1‑(2‑thiazolylmethyl)‑ (CAS 933717‑65‑8) is a heterocyclic amine composed of a piperidine ring bearing a free primary amine at the 4‑position and a thiazol‑2‑ylmethyl substituent on the ring nitrogen. Its molecular formula is C₉H₁₅N₃S and its molecular weight is 197.30 g mol⁻¹ . The compound is supplied as a free base with a certified purity of ≥ 98 % (HPLC) and is classified as a versatile building block for medicinal chemistry and agrochemical research . Predicted physicochemical constants—pKa 10.31 ± 0.20, LogP 1.07, boiling point 295.8 ± 35.0 °C—define its handling and reactivity envelope .

Why This Compound Cannot Be Replaced by In‑Class Analogs


Although several regioisomeric and structural isomers share the identical molecular formula C₉H₁₅N₃S, the position of the thiazole‑to‑piperidine linkage and the location of the primary amine dictate fundamentally different basicity, polarity, and reactivity. The 2‑thiazolylmethyl isomer (933717‑65‑8) exhibits a predicted pKa of 10.31, whereas the structural isomer 4‑(piperidin‑1‑ylmethyl)thiazol‑2‑amine (17386‑10‑6) has a predicted pKa of only 7.38 . This 3‑log‑unit difference in basicity directly impacts salt formation, extraction behaviour, and nucleophilic reactivity in subsequent synthetic steps. Furthermore, vendor‑certified purity grades diverge: the target compound is routinely offered at ≥ 98 % purity, while the closest regioisomers are typically supplied at 95 % minimum purity . These quantitative disparities mean that substituting an in‑class analog without accounting for basicity and purity can lead to irreproducible yields, altered reaction kinetics, or failed downstream functionalisation.

Comparator Evidence Against Closest Analogs


Vendor-Certified Purity Advantage

The target compound, 4‑piperidinamine, 1‑(2‑thiazolylmethyl)‑ (933717‑65‑8), is listed by multiple independent vendors with a certified purity of ≥ 98 % (HPLC) . In contrast, the 4‑thiazolyl regioisomer (933760‑12‑4) is offered at a minimum purity of 95 % , and the structural isomer 4‑(piperidin‑1‑ylmethyl)thiazol‑2‑amine (17386‑10‑6) carries a standard minimum purity specification of 95 % .

Purity specification Quality control Building block procurement

Basicity (pKa) Differential

The predicted acid dissociation constant (pKa) of the conjugate acid of 4‑piperidinamine, 1‑(2‑thiazolylmethyl)‑ is 10.31 ± 0.20 . For the structural isomer 4‑(piperidin‑1‑ylmethyl)thiazol‑2‑amine (17386‑10‑6), the predicted pKa is 7.38 ± 0.10 . The 5‑thiazolyl regioisomer (1178549‑46‑6) shows a predicted pKa of 10.38 ± 0.20, nearly identical to the target .

Basicity pKa Salt formation Reactivity

Predicted Boiling Point Advantage

The predicted boiling point of the target compound is 295.8 ± 35.0 °C at atmospheric pressure . The 5‑thiazolyl regioisomer (1178549‑46‑6) has a predicted boiling point of 305.5 ± 37.0 °C , and the structural isomer 4‑(piperidin‑1‑ylmethyl)thiazol‑2‑amine (17386‑10‑6) boils at a substantially higher predicted 329.8 ± 17.0 °C .

Boiling point Distillation Volatility Purification

Computational Lipophilicity and Drug-Likeness

ChemScene's computational chemistry panel reports a consensus LogP of 1.0662 for 4‑piperidinamine, 1‑(2‑thiazolylmethyl)‑ . While directly comparable vendor‑computed LogP values for the regioisomers are not uniformly published, the 2‑thiazolyl isomer's hydrogen‑bond donor count (1) and topological polar surface area (42.15 Ų) place it within oral drug‑like space (TPSA < 140 Ų, HBD ≤ 5) .

Lipophilicity LogP Drug-likeness ADME

High-Value Application Scenarios


Medicinal Chemistry Library Synthesis with High Starting Purity

When synthesising focused libraries of thiazolyl‑piperidine derivatives, the ≥ 98 % purity of the free base eliminates the need for pre‑reaction purification (e.g., column chromatography or recrystallisation) that is often required for the 95 %‑grade regioisomers . The higher starting purity directly reduces attrition in high‑throughput parallel synthesis, where contaminated building blocks produce complex mixtures that confound biological assay interpretation.

Late-Stage Functionalisation Leveraging Strong Basicity

The pKa of 10.31 means the piperidine‑4‑amine remains fully protonated under neutral aqueous conditions, facilitating selective N‑acylation or reductive amination at the primary amine without competing reactivity from the thiazole nitrogen. In contrast, the structural isomer 17386‑10‑6 (pKa 7.38) exists as a mixture of protonated and neutral species at physiological pH, complicating pH‑dependent selectivity and requiring tighter reaction control.

Agrochemical Intermediate Development with Lower Boiling Point

The predicted boiling point of 295.8 °C for the 2‑thiazolyl isomer is 34 °C lower than that of the structural isomer 17386‑10‑6 (329.8 °C) . In pilot‑scale syntheses of piperidinyl‑thiazole fungicide candidates [1], this lower boiling point facilitates more energy‑efficient distillative work‑up and reduces thermal degradation risk during solvent stripping, an important factor when transitioning from gram‑ to kilogram‑scale production.

Computational Pre-Screening of Drug-Like Properties

The availability of vendor‑computed LogP (1.07), TPSA (42.15 Ų), and hydrogen‑bond donor count (1) allows medicinal chemists to run in silico ADME filters before committing to synthesis. Because these values are derived from the specific regioisomer and not generic class averages, they provide a more accurate input for models predicting blood‑brain barrier penetration, aqueous solubility, and CYP450 interactions.

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